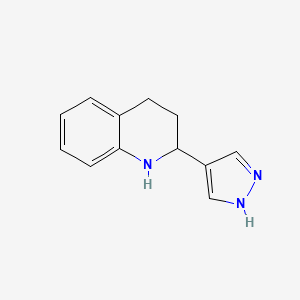![molecular formula C20H31NO3 B13200665 tert-Butyl N-{6-oxo-6-[2-(propan-2-yl)phenyl]hexyl}carbamate](/img/structure/B13200665.png)
tert-Butyl N-{6-oxo-6-[2-(propan-2-yl)phenyl]hexyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-{6-oxo-6-[2-(propan-2-yl)phenyl]hexyl}carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamate functional group, and a hexyl chain substituted with an oxo group and a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{6-oxo-6-[2-(propan-2-yl)phenyl]hexyl}carbamate typically involves the reaction of a suitable amine with tert-butyl chloroformate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-oxo-6-[2-(propan-2-yl)phenyl]hexylamine and tert-butyl chloroformate.
Reaction Conditions: The reaction is typically conducted in an organic solvent, such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. A base, such as triethylamine or sodium bicarbonate, is added to neutralize the hydrochloric acid generated during the reaction.
Product Isolation: After the reaction is complete, the product is isolated by extraction, followed by purification using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. Industrial production may also involve the use of automated systems for precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-{6-oxo-6-[2-(propan-2-yl)phenyl]hexyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of carbamate derivatives with different functional groups.
Aplicaciones Científicas De Investigación
tert-Butyl N-{6-oxo-6-[2-(propan-2-yl)phenyl]hexyl}carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl N-{6-oxo-6-[2-(propan-2-yl)phenyl]hexyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved in its action include:
Enzyme Inhibition: The carbamate group can form covalent bonds with active site residues, leading to enzyme inhibition.
Receptor Binding: The phenyl ring and hexyl chain can interact with receptor binding sites, modulating receptor activity.
Signal Transduction: The compound may influence signal transduction pathways, affecting cellular responses and functions.
Comparación Con Compuestos Similares
tert-Butyl N-{6-oxo-6-[2-(propan-2-yl)phenyl]hexyl}carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler carbamate with a tert-butyl group and a carbamate functional group. It lacks the hexyl chain and phenyl ring, making it less complex.
tert-Butyl N-(benzyloxy)carbamate: Contains a benzyloxy group instead of the hexyl chain and phenyl ring. It has different reactivity and applications.
tert-Butyl N-(2-hydroxyethyl)carbamate:
The uniqueness of this compound lies in its specific structure, which combines the tert-butyl carbamate moiety with a hexyl chain and a substituted phenyl ring, providing a distinct set of chemical and biological properties.
Propiedades
Fórmula molecular |
C20H31NO3 |
|---|---|
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
tert-butyl N-[6-oxo-6-(2-propan-2-ylphenyl)hexyl]carbamate |
InChI |
InChI=1S/C20H31NO3/c1-15(2)16-11-8-9-12-17(16)18(22)13-7-6-10-14-21-19(23)24-20(3,4)5/h8-9,11-12,15H,6-7,10,13-14H2,1-5H3,(H,21,23) |
Clave InChI |
HXYDAVRUNCJGFD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC=C1C(=O)CCCCCNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



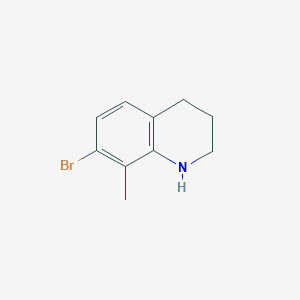

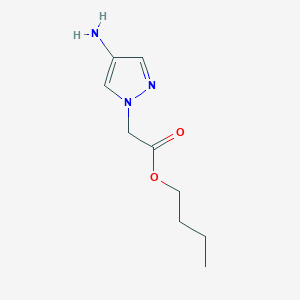
![2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B13200603.png)
![1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine](/img/structure/B13200608.png)
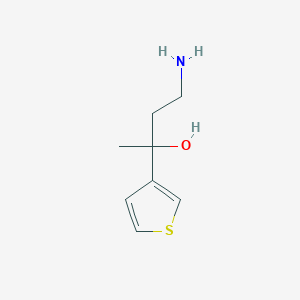
![1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-2-(1,3-oxazol-5-yl)-5-[(1H-pyrazol-1-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B13200620.png)


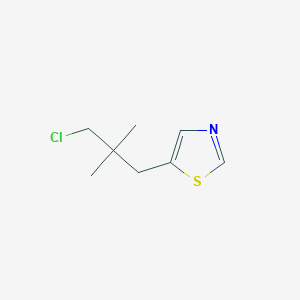
![4-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)piperidine](/img/structure/B13200661.png)

